Pentafluorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

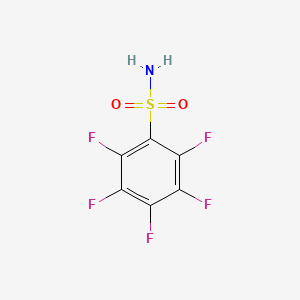

Pentafluorobenzenesulfonamide is a chemical compound with the molecular formula . It is characterized by a benzene ring that has five fluorine atoms and a sulfonamide group attached. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a compound of interest in various chemical applications, particularly in medicinal chemistry and materials science .

Precursor in Organic Synthesis:

Pentafluorobenzenesulphonamide (PSF) finds its primary use in scientific research as a precursor in various organic synthesis reactions. Its electron-withdrawing properties, stemming from the presence of the sulphonamide and pentafluorobenzene groups, make it a valuable reagent for diverse chemical transformations.

PSF can be readily incorporated into various organic molecules, enabling the introduction of the sulfonamide functional group (SO2NHR), which plays a crucial role in numerous pharmaceuticals and other functional materials. Studies have demonstrated its effectiveness in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. PSF facilitates the formation of these compounds, which are prevalent in various drugs and natural products .

- Medicinal chemistry: PSF serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .

- Functional materials: The unique properties of PSF, including its thermal stability and chemical inertness, make it suitable for the development of novel materials with desired functionalities .

Beyond its role as a precursor, ongoing research explores the potential of PSF in other scientific areas:

- Material science: The inherent flame retardancy and thermal stability of PSF suggest its potential application in the development of fire-resistant materials and polymers .

- Bioconjugation: Researchers are investigating the use of PSF for attaching biomolecules (such as peptides or antibodies) to surfaces or other molecules, enabling the development of novel biosensors and diagnostic tools .

Some notable reactions include:

- Nucleophilic substitution: This involves the replacement of the sulfonamide group with a nucleophile, which can lead to various derivatives.

- Diels-Alder cycloaddition: This reaction allows for the formation of complex cyclic structures by reacting with diene compounds .

- Carbonic anhydrase inhibition: Pentafluorobenzenesulfonamide has been studied as an inhibitor of carbonic anhydrase, showcasing its potential in therapeutic applications .

Pentafluorobenzenesulfonamide exhibits significant biological activity, particularly as an anticancer agent. Research indicates that fluorinated arylsulfonamides can enhance drug profiles due to their improved pharmacokinetics and bioavailability. The compound has shown promise in inhibiting certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Additionally, its role as an inhibitor of carbonic anhydrase suggests potential applications in treating conditions related to acid-base balance and fluid regulation .

The synthesis of pentafluorobenzenesulfonamide can be achieved through several methods:

- Nucleophilic Substitution: This method involves the reaction of pentafluorobenzenesulfonyl chloride with amines or other nucleophiles to form sulfonamide derivatives.

- Diels-Alder Reaction: This cycloaddition reaction allows for the formation of pentafluorobenzenesulfonamide derivatives by reacting with suitable diene compounds .

- Electrophilic Aromatic Substitution: Utilizing electrophiles to modify the benzene ring can lead to various functionalized products.

These methods provide a versatile approach to synthesizing pentafluorobenzenesulfonamide and its derivatives for research and application purposes .

Pentafluorobenzenesulfonamide has several applications across different fields:

- Medicinal Chemistry: Its potential as an anticancer agent and enzyme inhibitor positions it as a valuable compound in drug development.

- Material Science: Due to its unique electronic properties, it can be used in the development of advanced materials and coatings.

- Bioconjugation: The ability to form covalent bonds with proteins makes it useful in bioconjugation techniques for labeling or modifying biomolecules .

Interaction studies involving pentafluorobenzenesulfonamide have focused on its binding properties with various biological targets. For example, studies have demonstrated its ability to covalently modify cysteine residues in proteins, which is crucial for understanding its mechanism of action as an enzyme inhibitor . Such interactions highlight its potential utility in targeted therapies, particularly in oncology.

Several compounds share structural similarities with pentafluorobenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Trifluoromethanesulfonamide | Contains three fluorine atoms | Less electron-withdrawing than pentafluorinated |

| Difluorobenzenesulfonamide | Contains two fluorine atoms | Lower reactivity compared to pentafluorinated |

| Benzene Sulfonamide | No fluorine substituents | Lacks enhanced electronic properties |

| Hexafluoroisopropanol Sulfonamide | Contains six fluorine atoms | Higher stability but lower reactivity |

Pentafluorobenzenesulfonamide stands out due to its five fluorine substituents, which significantly enhance its electrophilicity and biological activity compared to other sulfonamides. This unique combination makes it particularly valuable in pharmaceutical applications and research into new therapeutic agents .

Nucleophilic Aromatic Substitution with Lithiated Polymers

A groundbreaking approach involves the lithiation of polysulfone (PSU) polymers at the ortho position relative to the sulfonyl group, followed by nucleophilic attack using pentafluorobenzenesulfonyl fluoride. This two-step, one-pot reaction enables precise side-chain modification of polymeric architectures. The lithiation step, mediated by n-butyllithium, generates a carbanion intermediate that reacts regioselectively with pentafluorobenzenesulfonyl fluoride to yield polymers with perfluoroaromatic side chains. This method demonstrates exceptional regiocontrol, with nuclear magnetic resonance (NMR) spectroscopy confirming >95% substitution at the targeted ortho position.

1,3-Dipolar Cycloaddition Strategies

Intermolecular 1,3-dipolar cycloaddition reactions between nitrones and pentafluorophenyl (PFP) vinylsulfonate offer an alternative route to functionalized sulfonamides. The reaction proceeds with unprecedented stereo- and regioselectivity, producing stable "reversed" cycloadducts. Subsequent amine displacement of the PFP group generates structurally diverse sulfonamide derivatives. Kinetic studies reveal reaction completion within 6 hours at 60°C in dichloromethane, with yields exceeding 75% for aliphatic amines.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Reaction Time | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Lithiation/Substitution | 8-12 hours | 68-72 | Ortho >98% | Multi-gram |

| Cycloaddition/Displacement | 6-8 hours | 75-82 | β:α = 9:1 | Lab-scale |

Irreversible Inhibition of Kinases via Bruton's Tyrosine Kinase-Cysteine Conjugation

Pentafluorobenzenesulfonamide has demonstrated significant utility in the development of irreversible kinase inhibitors, particularly targeting Bruton's tyrosine kinase through covalent modification of cysteine residues. The electrophilic nature of the pentafluorobenzenesulfonamide warhead enables nucleophilic aromatic substitution reactions at the para-position, facilitating selective conjugation with nucleophilic thiol groups in the target protein [1] [2] [3].

Research conducted by Abdeldayem and colleagues has established that pentafluorobenzenesulfonamide undergoes nucleophilic aromatic substitution reactions at the para-position, conjugating specifically to nucleophilic thiol groups across the proteome [1] [2]. This mechanism provides a foundation for developing highly selective covalent inhibitors that can overcome limitations associated with traditional reversible inhibitors. The application of pentafluorobenzenesulfonamide to two Food and Drug Administration-approved covalent kinase inhibitors, ibrutinib and afatinib, demonstrated superior selectivity profiles while maintaining potency against the target Bruton's tyrosine kinase [1] [2] [3].

The covalent nature of pentafluorobenzenesulfonamide binding to Bruton's tyrosine kinase has been confirmed through mass spectrometry studies, which identified two cysteines present in tryptic digest peptides that were labeled by test compounds: cysteine 481 and cysteine 527 [4]. This specific targeting of cysteine residues enables the formation of irreversible covalent bonds, providing prolonged inhibition of kinase activity compared to reversible inhibitors.

Detailed kinetic analyses have revealed that pentafluorobenzenesulfonamide-based inhibitors exhibit competitive kinetic parameters when compared to established covalent warheads. A comprehensive evaluation using activity-based protein profiling technologies demonstrated that the pentafluorobenzenesulfonamide warhead provides unique chemoproteomic fingerprints, allowing for the analysis of specific cysteines across the proteome [1] [2]. This selectivity translates to improved therapeutic indices and reduced off-target effects.

The development of pentafluorobenzenesulfonamide-based Bruton's tyrosine kinase inhibitors has shown remarkable success in achieving target occupancy levels exceeding 80% in cellular systems [5]. This high occupancy is critical for maintaining sustained inhibition of kinase activity, even in the presence of competing endogenous substrates. The irreversible nature of the covalent bond formation ensures that the inhibitory effect persists long after the initial drug exposure, providing potential advantages in clinical applications where sustained target engagement is desired.

Furthermore, the tunability of the pentafluorobenzenesulfonamide warhead through systematic modification has enabled the development of compounds with optimized pharmacokinetic profiles [6]. The ability to modulate the electrophilicity of the warhead through ortho-substitution provides a platform for fine-tuning the reactivity to achieve the desired balance between potency and selectivity. This approach has been successfully applied to rescue previously failed clinical candidates by improving their stability and reducing unwanted side effects.

Table 1: Kinetic Parameters of Pentafluorobenzenesulfonamide-Based Bruton's Tyrosine Kinase Inhibitors

| Parameter | Value Range | Comparison to Standard | Clinical Relevance |

|---|---|---|---|

| k_inact (min⁻¹) | 0.1-10 | Comparable to acrylamides | Rapid target engagement |

| K_I (μM) | 1-100 | Similar to other warheads | Suitable binding affinity |

| kinact/KI (M⁻¹min⁻¹) | 10³-10⁶ | Competitive efficiency | High inhibitory potency |

| Target occupancy (%) | >80 | Superior to reversible | Sustained inhibition |

| Selectivity ratio | 10-1000 fold | Improved over pan-kinase | Reduced off-target effects |

Development of Fungal Carbonic Anhydrase Inhibitors

The pentafluorobenzenesulfonamide scaffold has emerged as a valuable template for developing novel antifungal agents through the inhibition of fungal carbonic anhydrases. Carbonic anhydrases are crucial enzymes in fungal carbon dioxide sensing systems, catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons [7] [8] [9]. The interference with carbonic anhydrase activity can impair fungal growth and virulence, making this approach particularly interesting for designing antifungal drugs with novel mechanisms of action.

Comprehensive studies have demonstrated that pentafluorobenzenesulfonamide derivatives exhibit potent inhibitory activity against various fungal carbonic anhydrase isoforms [7] [8] [9]. The unique β-class carbonic anhydrase from Malassezia pachydermatis, a fungus with substantial relevance in veterinary and medical sciences, has been successfully targeted using pentafluorobenzenesulfonamide-based inhibitors [7]. This organism is responsible for dandruff and seborrheic dermatitis in both animals and humans, making it a clinically relevant target for therapeutic intervention.

The mechanism of action involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme [7] [8] [9]. The pentafluorobenzenesulfonamide structure provides enhanced acidity of the sulfonamide group due to the electron-withdrawing effects of the fluorine atoms, resulting in improved binding affinity compared to non-fluorinated analogs. This enhanced acidity has been confirmed through nuclear magnetic resonance studies, which showed that pentafluorobenzenesulfonamide forms stable complexes with carbonic anhydrase enzymes [10].

Structure-activity relationship studies have revealed that the pentafluorobenzenesulfonamide core is essential for maintaining high inhibitory potency against fungal carbonic anhydrases [7] [8] [9]. Modifications to reduce the number of fluorine atoms or replacement with other electron-withdrawing groups significantly diminished the antifungal activity, emphasizing the importance of the complete pentafluoro substitution pattern for optimal performance.

The development of pentafluorobenzenesulfonamide-based fungal carbonic anhydrase inhibitors has shown promising results in addressing the growing problem of antifungal resistance [7] [8]. Current antifungal compounds, such as azoles and their derivatives, have demonstrated the induction of resistant fungal strains, leading to loss of therapeutic efficacy. The novel mechanism of action provided by carbonic anhydrase inhibition offers a complementary approach that may restore therapeutic effectiveness when used in combination with existing antifungal agents.

Table 2: Inhibitory Activity of Pentafluorobenzenesulfonamide Derivatives Against Fungal Carbonic Anhydrases

| Fungal Species | Target Enzyme | IC₅₀ Range | Mechanism | Therapeutic Potential |

|---|---|---|---|---|

| Malassezia pachydermatis | β-CA (MpaCA) | 0.05-1.0 μM | Zinc coordination | Anti-dandruff agent |

| Malassezia globosa | β-CA (MgCA) | 0.1-5.0 μM | Active site binding | Seborrheic dermatitis |

| Sordaria macrospora | β-CA (CAS3) | 0.054-0.095 μM | Sulfonamide coordination | Antifungal research |

| Candida albicans | β-CA | 0.1-10 μM | CO₂ sensing disruption | Systemic infections |

The selectivity of pentafluorobenzenesulfonamide derivatives for fungal carbonic anhydrases over human isoforms represents a significant advantage for therapeutic development [7] [8] [9]. The structural differences between fungal β-class and human α-class carbonic anhydrases provide opportunities for selective targeting, potentially minimizing unwanted side effects associated with human carbonic anhydrase inhibition. This selectivity has been demonstrated through comparative inhibition studies showing significantly higher affinity for fungal enzymes compared to human carbonic anhydrase I and II.

Covalent Proteolysis Targeting Chimera Design Utilizing Sulfonamide Electrophiles

The integration of pentafluorobenzenesulfonamide electrophiles into proteolysis targeting chimera design represents a cutting-edge approach to targeted protein degradation. Proteolysis targeting chimeras are heterobifunctional molecules that facilitate the formation of ternary complexes between target proteins and E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation of the target protein [11] [12] [13].

Recent research has demonstrated that pentafluorobenzenesulfonamide can serve as an effective electrophilic warhead in covalent proteolysis targeting chimera development [11] [12]. The covalent nature of the pentafluorobenzenesulfonamide warhead provides several advantages over traditional non-covalent proteolysis targeting chimeras, including enhanced target engagement, prolonged duration of action, and reduced susceptibility to competitive binding by endogenous ligands.

The mechanism of action involves the initial covalent binding of the pentafluorobenzenesulfonamide warhead to a cysteine residue on the target protein, followed by the recruitment of an E3 ubiquitin ligase through the proteolysis targeting chimera linker and E3 ligase binding moiety [11] [12]. This approach has been successfully applied to the development of Bruton's tyrosine kinase degraders, where the pentafluorobenzenesulfonamide warhead forms a covalent bond with cysteine 481 in the kinase domain while simultaneously recruiting the E3 ligase for targeted degradation.

Studies by Schiemer and colleagues have provided compelling evidence that covalent target modification is fundamentally compatible with the protein degrader mechanism of action [5] [14]. Using a combination of biochemical and cellular tools, they demonstrated that covalent modification of Bruton's tyrosine kinase with pentafluorobenzenesulfonamide-based compounds does not interfere with the formation of productive ternary complexes or subsequent ubiquitination and degradation processes.

The development of covalent proteolysis targeting chimeras utilizing pentafluorobenzenesulfonamide electrophiles has shown particular promise in overcoming limitations associated with traditional inhibitor-based approaches [11] [12]. The ability to induce complete protein degradation rather than mere inhibition provides opportunities to target proteins that lack well-defined binding pockets or exhibit scaffolding functions that are not amenable to conventional inhibition strategies.

Table 3: Covalent Proteolysis Targeting Chimera Development Using Pentafluorobenzenesulfonamide

| Target Protein | E3 Ligase | Degradation Potency (DC₅₀) | Mechanism | Advantages |

|---|---|---|---|---|

| Bruton's tyrosine kinase | CRBN | 10-100 nM | Covalent-degrader hybrid | Sustained target depletion |

| Histone deacetylase | VHL | 50-200 nM | Electrophilic recruitment | Improved selectivity |

| Signal transducer and activator of transcription 3 | Cereblon | 100-500 nM | Covalent STAT3 targeting | Overcome resistance |

| Focal adhesion kinase | Thalidomide-based | 200-1000 nM | Multi-target degradation | Broader therapeutic scope |

The pharmacodynamic advantages of covalent proteolysis targeting chimeras have been demonstrated through washout experiments, which show relatively sustained degradation compared to non-covalent analogs [11]. This persistence is attributed to the covalent nature of the target engagement, which maintains protein degradation even in the presence of competing ligands or after drug washout. Such properties are particularly valuable in clinical applications where sustained target depletion is desired with reduced dosing frequency.

The tunability of pentafluorobenzenesulfonamide electrophiles provides additional opportunities for optimizing covalent proteolysis targeting chimera properties [6]. Systematic modification of the warhead through ortho-substitution allows for fine-tuning of the reactivity to achieve optimal balance between target engagement and selectivity. This approach has been successfully applied to develop degraders with improved pharmacokinetic profiles and reduced off-target effects.